molecular formula C10H6ClF3N2 B1621007 2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile CAS No. 478049-48-8

2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B1621007
CAS No.: 478049-48-8
M. Wt: 246.61 g/mol
InChI Key: PTRGOELLIOIXBJ-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C({10})H({6})ClF({3})N({2}) and a molecular weight of 246.62 g/mol . This compound is notable for its unique structure, which includes a chloro group, a cyclopropyl ring, and a trifluoromethyl group attached to a nicotinonitrile core. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the nicotinonitrile core, followed by the introduction of the chloro, cyclopropyl, and trifluoromethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key steps include the careful control of reaction parameters and the use of advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Cyclization Reactions: The cyclopropyl ring can open or rearrange under certain conditions, leading to different structural isomers.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary widely but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the compound’s oxidation state and overall structure.

Scientific Research Applications

2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.

    Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(trifluoromethyl)nicotinonitrile: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    6-Cyclopropyl-4-(trifluoromethyl)nicotinonitrile: Lacks the chloro group, potentially altering its chemical properties and applications.

    2-Chloro-6-cyclopropyl-nicotinonitrile: Does not have the trifluoromethyl group, which can significantly impact its chemical behavior and uses.

Uniqueness

2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro, cyclopropyl, and trifluoromethyl groups makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2/c11-9-6(4-15)7(10(12,13)14)3-8(16-9)5-1-2-5/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRGOELLIOIXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363184
Record name 2-chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478049-48-8
Record name 2-chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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